Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate
Description
Chemical Structure and Properties
Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS: 73605-91-1) is a heterocyclic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . The structure comprises a benzotriazole core (a fused benzene and triazole ring) substituted with an ethyl ester group at position 3. Key physicochemical properties include:
- Boiling Point: 356.8 °C at 760 mmHg
- Density: 1.339 g/cm³
- Hazard Statements: H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
Synthesis The compound is synthesized via diazotization and cyclization reactions. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate undergoes diazotization with sodium nitrite in trifluoroacetic acid (TFA), followed by reaction with sodium azide to yield the azide intermediate, which cyclizes to form the benzotriazole core . Reported yields for related derivatives range from 72% to 89%, depending on substituents and reaction conditions .
Applications
This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its derivatives exhibit biological activities such as antibacterial, anti-inflammatory, and anticonvulsant properties .
Properties
CAS No. |
73605-91-1 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl 4H-benzotriazole-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-4-7-8(5-6)11-12-10-7/h3-4H,2,5H2,1H3 |
InChI Key |
TUURBMNAWKVTHI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=NNN=C2C=C1 |
Canonical SMILES |
CCOC(=O)C1=CC=C2C(=NN=N2)C1 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminobenzoate with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization to form the triazole ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as diazotization, cyclization, and esterification, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug discovery.
Industry: It is used in the production of specialty chemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Key Comparative Insights
Substituent Effects on Physicochemical Properties
Biological Activity
Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₈N₄O₂ and a molecular weight of 208.19 g/mol. Its structure includes a triazole ring and a carboxylate functional group, which contribute to its reactivity and solubility in organic solvents. The compound's synthesis typically involves multi-step organic reactions that yield high purity and yield .
Triazole derivatives, including this compound, interact with various biological targets through hydrogen bonding and other non-covalent interactions. These interactions can influence several biochemical pathways:
Biological Activities
This compound has been associated with various biological activities:
- Antiviral : Potential activity against viral infections.
- Anticancer : Preliminary studies suggest cytotoxic effects on cancer cell lines.
- Anti-inflammatory : May modulate inflammatory responses.
- Antioxidant : Exhibits properties that could mitigate oxidative stress .
Case Studies and Experimental Data
Recent studies have highlighted the biological effects of this compound in various experimental settings:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Showed potential against specific bacterial strains; further investigation required for validation. |
| Cytotoxicity | Exhibited cytotoxic effects in cancer cell lines with IC50 values suggesting significant activity. |
| Enzyme Interaction | Inhibition of CYP enzymes observed in vitro; implications for drug-drug interactions noted. |
Dosage Effects in Animal Models
In animal models, the dosage of this compound significantly influences its biological effects. Low doses have shown minimal toxicity while modulating metabolic pathways effectively .
Q & A
(Basic) What are the common synthetic routes for Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate?
The compound is typically synthesized via cyclocondensation or reflux methods. For example, substituted benzaldehydes can react with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) and reflux for 4 hours . Alternatively, carbethoxyformimidate and acylamidrazones undergo cyclocondensation to yield triazole carboxylates, as demonstrated in the synthesis of related 1,2,4-triazole derivatives . Key steps include solvent evaporation under reduced pressure and purification via recrystallization or column chromatography.
(Basic) What characterization techniques are critical for verifying the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming molecular structure. For instance, aromatic protons in the benzo-triazole ring appear as distinct signals (e.g., δ = 8.22 ppm for aromatic protons in related derivatives) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns (e.g., LC-MS m/z 155 [M+H]+ for triazole esters) .
- X-ray crystallography : Programs like SHELXL and OLEX2 refine crystal structures, with SHELXL offering features for handling high-resolution or twinned data .
(Advanced) How can researchers optimize synthetic yield and purity for this compound?
Optimization involves:
- Reagent stoichiometry : Maintaining a 1:1 molar ratio of reactants (e.g., triazole precursors and aldehydes) to minimize side products .
- Catalyst selection : Acidic catalysts (e.g., glacial acetic acid) improve reaction efficiency by protonating intermediates .
- Microwave-assisted synthesis : Reduces reaction time and enhances purity, as demonstrated in microwave-irradiated triazole-thione syntheses .
(Advanced) How should researchers address contradictions in crystallographic data during refinement?
- Use SHELXL features : Implement new parameters like anisotropic displacement or twin refinement for high-resolution data .
- Validate hydrogen bonding networks : Apply graph set analysis to resolve ambiguities in intermolecular interactions (e.g., Etter’s formalism for hydrogen-bond patterns) .
- Cross-validate with spectroscopic data : Compare crystallographic results with NMR/IR to confirm molecular conformation .
(Advanced) What computational methods are used to predict the biological activity of derivatives?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with anti-inflammatory or anticonvulsant activity .
- Molecular docking : Screens derivatives against protein targets (e.g., cyclooxygenase for anti-nociceptive studies) using software like AutoDock .
(Basic) What are the key applications of this compound in supramolecular chemistry?
The benzo-triazole moiety participates in hydrogen-bonded networks, enabling crystal engineering. For example, the 1H-triazole group can act as both donor and acceptor, forming robust R₂²(8) motifs, which stabilize molecular aggregates .
(Advanced) How can researchers design derivatives to enhance biological efficacy?
- Hybrid pharmacophores : Incorporate tetrazole or pyrazole moieties (known for anti-inflammatory properties) into the triazole scaffold .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ester groups or aromatic rings) and evaluate changes in IC₅₀ values .
(Basic) What solvents and conditions are suitable for recrystallization?
Ethanol, acetone, or dichloromethane/methanol mixtures (9:1) are commonly used. For example, trituration with acetone/petroleum ether yields pure solids .
(Advanced) How does hydrogen bonding influence the compound’s solid-state properties?
Hydrogen-bonding patterns (e.g., N–H···O or C–H···N interactions) dictate packing efficiency and melting points. Graph set analysis categorizes these interactions into chains, rings, or discrete dimers, aiding in polymorph prediction .
(Advanced) What strategies mitigate challenges in NMR interpretation for complex derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
